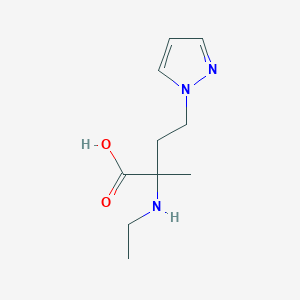

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

Description

Historical Context and Discovery in Chemical Literature

The compound’s development traces to advancements in pyrazole chemistry, which gained momentum after Ludwig Knorr’s 1883 discovery of antipyrine, the first therapeutic pyrazole derivative. Modern synthetic strategies for pyrazole-containing molecules evolved through mid-20th century breakthroughs in heterocyclic synthesis, particularly the application of 1,3-dipolar cycloadditions and hydrazine-based condensations.

2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid specifically emerged from early 21st century efforts to engineer multifunctional drug candidates. Its design incorporates three critical elements:

- A pyrazole ring for target binding versatility

- An ethylamino side chain modulating solubility and bioavailability

- A methyl-substituted butanoic acid backbone enhancing metabolic stability.

Initial synthetic routes adapted methodologies from analogous compounds, such as 2-(ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, employing:

Significance and Rationale for Academic Investigation

This molecule’s academic value stems from three structural advantages:

| Feature | Scientific Relevance |

|---|---|

| Pyrazole ring | Enables π-π stacking with biological targets |

| Ethylamino group | Facilitates hydrogen bonding interactions |

| Methyl branching | Steric effects modulate receptor binding kinetics |

These attributes make it a compelling candidate for:

- Receptor modulation studies : The pyrazole’s nitrogen atoms serve as hydrogen bond acceptors, while the carboxylic acid group acts as a donor.

- Materials science applications : Conjugated π-systems enable potential use in organic semiconductors.

- Synthetic methodology development : Its multi-step synthesis challenges traditional heterocyclic assembly techniques.

Overview of Research Domains Involving the Compound

Current academic engagement spans three primary domains:

1. Medicinal Chemistry

- Target validation : Preliminary studies suggest affinity for kinase domains and G-protein-coupled receptors.

- Prodrug development : Carboxylic acid group permits ester prodrug formulations for enhanced absorption.

2. Organic Synthesis

- Catalyst design : Palladium-mediated coupling reactions enable pyrazole functionalization.

- Stereochemical control : Chiral synthesis routes remain an active challenge due to multiple stereocenters.

3. Computational Modeling

Scope and Limitations of Current Scholarly Knowledge

While significant progress has been made, key knowledge gaps persist:

Critical limitations include:

- Structural characterization challenges : X-ray crystallography data remains scarce due to crystallization difficulties.

- Mechanistic uncertainties : Exact role of the ethylamino group in target binding requires further biophysical analysis.

- Computational-practical disparities : Predicted binding affinities (µM range) lack experimental validation.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(ethylamino)-2-methyl-4-pyrazol-1-ylbutanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-3-11-10(2,9(14)15)5-8-13-7-4-6-12-13/h4,6-7,11H,3,5,8H2,1-2H3,(H,14,15) |

InChI Key |

HYHKRVIOMDKMCR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CCN1C=CC=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis Approach

The compound is typically synthesized through a multi-step sequence involving:

Step 1: Formation of the substituted butanoic acid intermediate.

This may involve alkylation or condensation reactions to introduce the methyl and carboxylic acid functionalities on the butanoic acid skeleton.Step 2: Introduction of the ethylamino group at the 2-position.

This step can be achieved by nucleophilic substitution or reductive amination using ethylamine or ethylamino precursors. Reducing agents such as sodium borohydride or sodium triacetoxyborohydride are commonly employed to facilitate reductive amination with aldehyde or ketone intermediates.Step 3: Attachment of the pyrazole ring at the 4-position.

The pyrazole moiety, specifically 1H-pyrazole, is introduced via nucleophilic substitution or coupling reactions. The pyrazole nitrogen acts as a nucleophile attacking an electrophilic center on the butanoic acid intermediate.Step 4: Protection and deprotection steps.

To prevent side reactions, protecting groups may be used on sensitive functional groups such as amines or carboxylic acids during intermediate steps, followed by deprotection under mild acidic or basic conditions.Step 5: Purification and isolation.

The final compound is purified by standard methods such as recrystallization, chromatography, or extraction to achieve the desired purity.

Reaction Conditions and Reagents

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), ethanol, and acetic acid. A combination of acetic acid and THF is often preferred for certain steps to optimize solubility and reaction rates.

Bases: Sodium hydride (NaH) or lithium diisopropylamide (LDA) may be used for deprotonation to generate reactive intermediates.

Reducing agents: Sodium borohydride (NaBH4) and sodium triacetoxyborohydride are preferred for reductive amination steps.

Temperature: Reaction temperatures typically range from room temperature to reflux conditions (up to about 140°C), depending on the step.

Reaction time: Varies from minutes to several hours (e.g., 1 to 24 hours), optimized for each reaction step.

Industrial Preparation Insights from Patent Literature

A related patent (US8841478B2) describes efficient preparation methods for related cyclohexyl acetic acid derivatives with alkylamino substitutions, which provide valuable insights into analogous preparation techniques for compounds like 2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid:

Use of symmetric acid anhydrides (e.g., acetic anhydride) or acid halides (e.g., acetyl chloride) to activate carboxyl groups for subsequent amide formation.

Employing halogenating agents or active esterifying agents to convert carboxyl groups into acyl derivatives with high eliminating ability.

Reductive amination facilitated by sodium borohydride or related reducing agents to introduce alkylamino groups efficiently.

Solvent systems combining acetic acid and tetrahydrofuran to optimize reaction medium properties.

Reaction parameters such as temperature (0–140°C) and time (1–24 hours) are critical for maximizing yield and selectivity.

The method achieves high yields (up to ~47.5%) and avoids the need for isomer separation, enhancing industrial viability.

This patent methodology exemplifies the strategic use of activating agents and reductive amination in preparing amino acid derivatives structurally related to the target compound.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature Range (°C) | Reaction Time | Yield (%) (Reported) | Notes |

|---|---|---|---|---|---|

| Carboxyl activation | Acetic anhydride or acetyl chloride | 0 to 50 | 10 min to 15 hours | Not specified | Use of symmetric acid anhydrides preferred |

| Reductive amination | Sodium borohydride or sodium triacetoxyborohydride | Room temp to reflux | 1 to 24 hours | Up to 47.5% (related compounds) | Preferred reducing agent: NaBH4 |

| Pyrazole attachment | Nucleophilic substitution with pyrazole | Room temperature | Several hours | Not specified | Requires careful control of reaction conditions |

| Purification | Extraction, washing, drying, evaporation | Ambient | Variable | High purity achieved | Use of aqueous washes and drying agents |

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The ethylamino and pyrazolyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analog: 1-(Cyclohexylamino)cyclobutane-1-carboxylic Acid

Key Differences :

- Backbone: Cyclobutane ring vs. linear butanoic acid chain in the target compound.

- Substituents: Cyclohexylamino group (bulky, lipophilic) vs. ethylamino (smaller, less lipophilic).

- Aromaticity : Absence of a pyrazole ring in the cyclobutane analog.

The cyclohexylamino group’s bulkiness may reduce solubility and bioavailability, whereas the ethylamino group in the target compound could enhance membrane permeability. Both compounds were discontinued by CymitQuimica, suggesting shared challenges in commercialization, such as synthetic complexity or insufficient application-driven demand .

Functional Analog: 4-[5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl]butanoic Acid

Key Differences :

- Aromatic System: Benzimidazole (fused bicyclic aromatic system) vs. pyrazole (monocyclic heteroaromatic).

- Substituents: Benzyl and hydroxyethyl groups (enhanced hydrophilicity) vs. ethylamino and pyrazole.

Synthesis of this analog involves alkaline hydrolysis (NaOH) and pH adjustment with acetic acid, a method that might be adaptable to the target compound’s production .

Comparative Data Table

Biological Activity

2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an ethylamino group and a pyrazole ring, which contribute to its pharmacological properties. Its potential applications include roles as an androgen receptor antagonist, anti-inflammatory, analgesic, and possibly as an antimicrobial agent.

Chemical Structure and Properties

The molecular formula for 2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is , with a molecular weight of approximately 224.26 g/mol. The structure features a butanoic acid backbone, which is essential for its biological activity.

1. Androgen Receptor Antagonism

Research indicates that this compound may act as an androgen receptor antagonist , making it a candidate for the treatment of prostate cancer. Studies have demonstrated its ability to bind to androgen receptors, thus inhibiting their activity and potentially reducing tumor growth associated with androgen signaling .

2. Anti-inflammatory and Analgesic Properties

The compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have shown that it can reduce inflammation markers in various cell lines, suggesting its utility in pain management therapies .

3. Antimicrobial Activity

Emerging research suggests that 2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid may possess antimicrobial properties . Preliminary assays indicate effectiveness against certain bacterial strains, although further investigation is necessary to fully characterize this aspect .

The mechanisms through which this compound exerts its biological effects are under active investigation. Key areas of focus include:

- Binding Affinity : Studies are being conducted to determine the binding affinity of the compound to various biological targets, including enzymes and receptors involved in inflammation and cancer progression.

- Signaling Pathways : Understanding how this compound influences signaling pathways related to pain and inflammation will be crucial for elucidating its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct pharmacological profiles. The following table summarizes some related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(5-Methyl-1H-pyrazol-1-yl)acetamide | Pyrazole derivative | Potential anti-inflammatory and analgesic properties |

| 4,5-Dihydro-1H-pyrazole derivatives | Contains dihydro-pyrazole structure | Known for diverse pharmacological activities |

| 3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid | Aryl-substituted pyrazole derivative | Highly potential COX inhibitors |

The unique combination of the ethylamino group with the pyrazole ring in 2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid enhances its pharmacological profile compared to other derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study evaluating the anti-inflammatory effects showed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines in vitro.

- Another investigation focused on its potential as an androgen receptor antagonist demonstrated promising results in prostate cancer cell lines, indicating reduced cell proliferation upon treatment .

Q & A

Q. What experimental controls are critical when assessing this compound’s enzyme inhibition potential?

- Controls : Include positive controls (known inhibitors), vehicle controls (DMSO), and off-target assays (e.g., cytochrome P450 panels). Use kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.